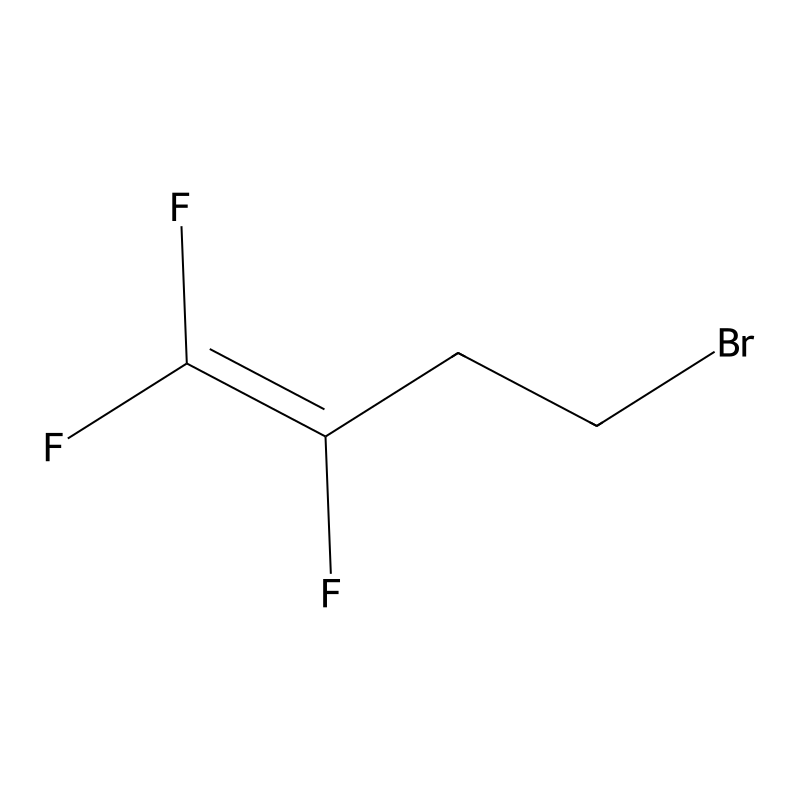

4-Bromo-1,1,2-trifluoro-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Building Block for Fluorinated Molecules: The presence of three fluorine atoms and a reactive double bond makes 4-BTFB a valuable building block for synthesizing other fluorinated organic molecules. Fluorine substitution can significantly alter the properties of molecules, impacting areas like medicinal chemistry and material science.

Precursor for Functional Materials:

- Fluorinated Polymers: 4-BTFB could potentially serve as a precursor for the synthesis of fluorinated polymers. These polymers possess unique properties, such as improved thermal and chemical stability, which are desirable for various applications like high-performance materials and lubricants [].

Studies in Fluorine Chemistry:

- Understanding Fluorine-Carbon Bond Interactions: 4-BTFB can be used as a model compound in studies investigating the behavior and reactivity of fluorine-carbon bonds. This knowledge is crucial for the development of new fluorinated materials and pharmaceuticals [].

Exploration of Chemical Reactions:

- Reactivity Studies: The presence of the bromine atom and the double bond makes 4-BTFB a suitable candidate for studying various chemical reactions, including addition reactions, substitution reactions, and rearrangements. Understanding its reactivity can inform the design of new synthetic strategies and functional materials.

4-Bromo-1,1,2-trifluoro-1-butene is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 188.975 g/mol. It appears as a colorless liquid with a characteristic odor and is noted for its high volatility and flammability. The compound is primarily used as an intermediate in organic synthesis and chemical research, particularly in the development of pharmaceuticals and agrochemicals .

4-Bromo-1,1,2-trifluorobut-1-ene itself is not expected to have a specific mechanism of action in biological systems. However, its role lies in its potential to serve as a building block for more complex molecules with desired biological activities. These functionalities would depend on the specific structure synthesized using 4-bromo-1,1,2-trifluorobut-1-ene [, ].

- Nucleophilic Substitution Reactions: It can react with nucleophiles such as potassium hydroxide in the presence of phase transfer catalysts like tetrabutylammonium bromide to form corresponding alcohols or other derivatives .

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to yield alkenes or alkynes.

- Addition Reactions: The presence of the double bond allows for electrophilic addition reactions, which can be utilized in synthesizing more complex molecules .

The synthesis of 4-Bromo-1,1,2-trifluoro-1-butene typically involves multi-step reactions:

- Bromination: The initial step often includes bromination of a suitable precursor using bromine in an organic solvent.

- Telomerization: This step involves the reaction of brominated intermediates with fluorinated compounds under catalytic conditions to introduce trifluoromethyl groups.

- Dehalogenation: The final step may involve dehalogenation reactions to yield the desired product. For instance, zinc powder can be used to facilitate this process .

A notable method described in patents involves using water as a solvent and performing reactions at controlled temperatures to optimize yield .

4-Bromo-1,1,2-trifluoro-1-butene serves several important roles:

- Organic Synthesis: It is utilized as a building block in synthesizing various organic compounds.

- Pharmaceutical Development: Its unique properties make it valuable in developing new pharmaceuticals.

- Agrochemicals: The compound can also be used in creating agrochemical products due to its reactivity and stability .

Several compounds share structural similarities with 4-Bromo-1,1,2-trifluoro-1-butene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-3-fluorobutene | Contains a bromine atom at the third carbon; used in similar applications but lacks trifluoromethyl groups. | |

| 4-Chloro-1,1,2-trifluoro-1-butene | Chlorine instead of bromine; exhibits different reactivity patterns due to chlorine's lower electronegativity. | |

| 4-Iodo-1,1,2-trifluoro-1-butene | Iodine substitution affects stability and reactivity; generally more reactive than brominated analogs. |

The uniqueness of 4-Bromo-1,1,2-trifluoro-1-butene lies in its combination of bromine and trifluoromethyl groups which confer specific reactivity and stability traits that are advantageous for various synthetic applications .

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant